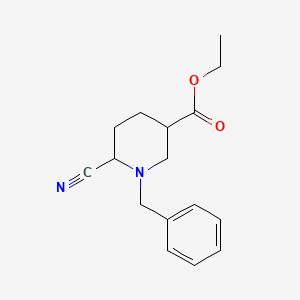![molecular formula C17H18FN3O3S2 B2503564 2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034589-28-9](/img/structure/B2503564.png)
2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(ethylthio)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for their biological effects, particularly as inhibitors of certain enzymes or as anticancer agents.
Synthesis Analysis
The synthesis of related compounds often involves the formation of benzothiazole rings and the attachment of various substituents to optimize biological activity. For instance, the synthesis of a potent stearoyl-CoA desaturase-1 (SCD-1) inhibitor involved the optimization of a benzamide derivative, leading to a compound with sub-nanomolar inhibitory activity . Another study reported the one-pot synthesis of a benzimidazole derivative using a reductive cyclization method, which could be a similar approach to synthesizing the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. Single crystal X-ray studies, as performed in the synthesis of an ethyl benzimidazole carboxylate, can reveal the crystalline structure and intermolecular interactions, which are essential for understanding the compound's behavior in biological systems . Similarly, the molecular structure of the compound of interest would likely influence its biological activity and could be studied using similar methods.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their substituents. The synthesis of 2-phenylbenzothiazoles, for example, was achieved through the reaction of disulfides with benzaldehydes under reducing conditions . The compound may also undergo similar reactions, which could be used to modify its structure and potentially enhance its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's application as a drug, as they affect its bioavailability and pharmacokinetics. The properties of the compound would need to be characterized through experimental studies, similar to those conducted on other benzamide derivatives .
Relevant Case Studies
Although the specific compound has not been directly studied in the provided papers, related compounds have shown promising biological activities. For example, a benzothiazole derivative exhibited potent and selective inhibitory activity against various cancer cell lines , and a benzamide derivative was identified as a potent SCD-1 inhibitor . These case studies suggest that the compound could also have significant biological effects, warranting further investigation.
科学的研究の応用
Anticancer Activity
Research on benzothiazole derivatives has shown promising anticancer properties. For instance, the synthesis of new benzothiazole acylhydrazones has been explored for their potential as anticancer agents. These compounds, through various substitutions on the benzothiazole scaffold, exhibit modulated antitumor properties. Studies involving MTT assays against several cancer cell lines have demonstrated the cytotoxic activity of these compounds, indicating their potential in cancer therapy (Osmaniye et al., 2018).
Fluorescent Sensors
Benzothiazole derivatives have also been utilized in the development of fluorescent sensors for metal ions. The design and synthesis of benzimidazole and benzothiazole conjugated Schiff bases have demonstrated their capability as fluorescent sensors for detecting Al3+ and Zn2+. These compounds exhibit large Stokes shifts and good sensitivity and selectivity for the analytes, highlighting their potential applications in chemical sensing and environmental monitoring (Suman et al., 2019).
Antimicrobial and Antibacterial Agents
Benzothiazole derivatives have been investigated for their antimicrobial properties. For example, novel analogs incorporating the benzothiazole nucleus have shown promising antibacterial activity against various strains, including Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity, indicating that they exhibit antibacterial activity at non-cytotoxic concentrations. Such findings support the potential of benzothiazole derivatives in the development of new antimicrobial agents (Palkar et al., 2017).
Insecticidal Applications
In the realm of agricultural research, benzothiazole derivatives have been assessed for their insecticidal activities. Studies involving the synthesis of novel heterocycles incorporating a thiadiazole moiety have explored their effectiveness against pests such as the cotton leafworm, Spodoptera littoralis. The results suggest the potential of these compounds in developing new insecticides to enhance crop protection strategies (Fadda et al., 2017).
特性
IUPAC Name |
2-ethylsulfanyl-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3S2/c1-4-25-16-8-6-5-7-11(16)17(22)19-13-10-15-14(9-12(13)18)20(2)26(23,24)21(15)3/h5-10H,4H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDTXXMNSGPEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

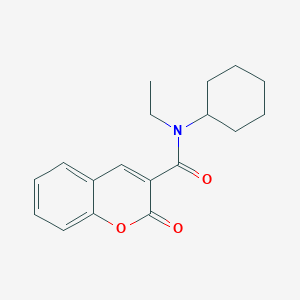
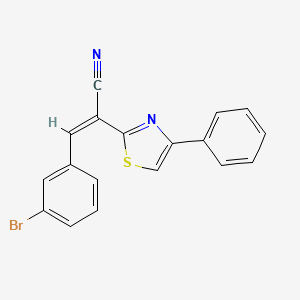
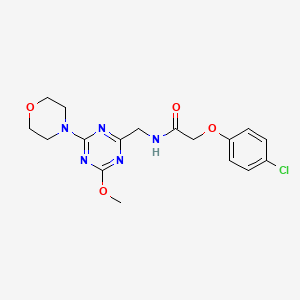
![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)
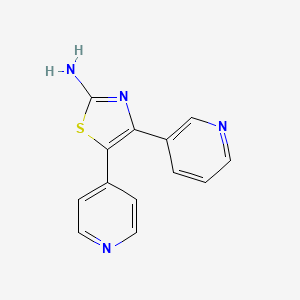
![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)
![1-[2-Bromo-5-(trifluoromethoxy)phenyl]ethanone](/img/structure/B2503493.png)
![ethyl 4-[(2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2503494.png)
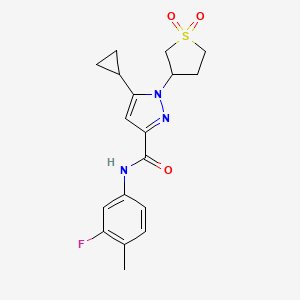
![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)
![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)
![2-Oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B2503501.png)

